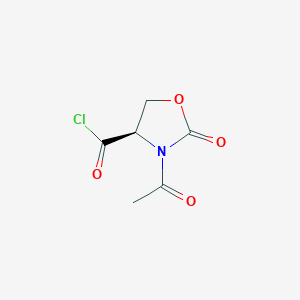
2-Phenyl-1,3-oxazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyloxazolidin-4-one is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidinone family, which is known for its significant applications in medicinal chemistry, particularly as chiral auxiliaries in asymmetric synthesis and as antibacterial agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyloxazolidin-4-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method includes the reduction of a precursor compound using potassium borohydride under acidic conditions, followed by cyclization with diethyl carbonate under alkaline conditions . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods: For industrial-scale production, the synthesis of 2-phenyloxazolidin-4-one can be optimized by using readily available raw materials and ensuring the reaction conditions are safe and scalable. The process involves the use of non-flammable and non-explosive reagents, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyloxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted oxazolidinones.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in synthetic organic chemistry .
Aplicaciones Científicas De Investigación
2-Phenyloxazolidin-4-one has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Derivatives of oxazolidinones, such as linezolid, are used as antibacterial agents.
Industry: It is employed in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-phenyloxazolidin-4-one and its derivatives, particularly in antibacterial applications, involves the inhibition of bacterial protein synthesis. This is achieved by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . This unique mechanism makes it effective against resistant bacterial strains.
Comparación Con Compuestos Similares
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced efficacy and tolerability.
Uniqueness: 2-Phenyloxazolidin-4-one is unique due to its versatility in synthetic applications and its role as a precursor to various biologically active compounds. Its ability to act as a chiral auxiliary and its effectiveness in antibacterial applications set it apart from other similar compounds .
Propiedades
Número CAS |
38052-67-4 |
|---|---|
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
2-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C9H9NO2/c11-8-6-12-9(10-8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11) |
Clave InChI |
RVFRYUNGRFJAFI-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC(O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


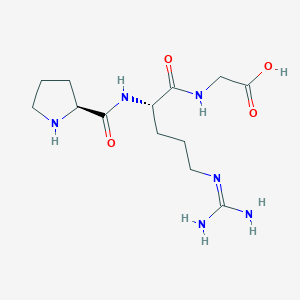
![N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210192.png)

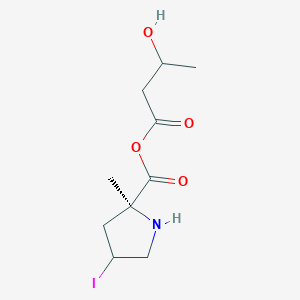



![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)](/img/structure/B15210231.png)
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B15210232.png)
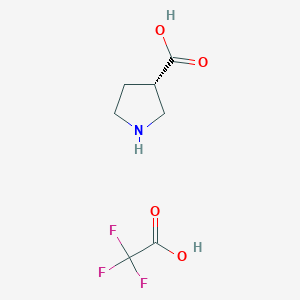
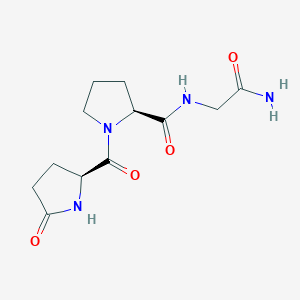
![[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole](/img/structure/B15210240.png)
